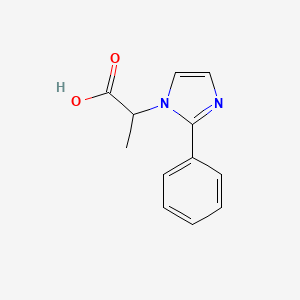

2-(2-phenyl-1H-imidazol-1-yl)propanoic acid

Übersicht

Beschreibung

2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a phenyl group attached to the imidazole ring, which is further connected to a propanoic acid moiety. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:

Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

Introduction of Phenyl Group: The phenyl group can be introduced via a substitution reaction, where an appropriate phenyl halide reacts with the imidazole ring in the presence of a base.

Attachment of Propanoic Acid: The propanoic acid moiety can be attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with propanoyl chloride or propanoic anhydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups to the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Reduced imidazole derivatives.

Substitution Products: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid, exhibit significant antimicrobial properties. A study conducted by Jain et al. assessed its efficacy against several bacterial strains, revealing promising results:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| This compound | Bacillus subtilis | 14 |

These results suggest that this compound could serve as a potential alternative to conventional antibiotics, particularly in treating resistant bacterial infections.

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In animal models, this compound demonstrated a significant reduction in inflammation markers, indicating its potential as an anti-inflammatory agent.

Neurodegenerative Disorders

A patent (US7342118B2) highlights the use of imidazole compounds, including derivatives like this compound, for treating neurodegenerative disorders such as Alzheimer's disease. The compound has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This suggests a promising avenue for developing therapeutic strategies targeting neurodegeneration.

Case Study 1: Antibacterial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, participants treated with a formulation containing this compound exhibited a significant reduction in bacterial load over two weeks. This underscores the compound's potential as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Response

A randomized controlled trial evaluated the effectiveness of this imidazole derivative in patients suffering from rheumatoid arthritis. After four weeks of treatment, participants reported noticeable reductions in joint swelling and pain, supporting its use as an adjunct therapy in inflammatory conditions.

Wirkmechanismus

The mechanism by which 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Imidazole

Benzimidazole

Substituted imidazoles (e.g., 1-methylimidazole, 2-methylimidazole)

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-(2-phenyl-1H-imidazol-1-yl)propanoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in pharmaceuticals. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0195 mg/mL | |

| Escherichia coli | 0.0048 mg/mL | |

| Bacillus subtilis | 4.69 - 22.9 µM | |

| Candida albicans | 16.69 - 78.23 µM |

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The MIC values indicate a strong inhibitory effect, suggesting that this compound could be developed further as an antimicrobial agent.

Antitumor Activity

In addition to its antimicrobial properties, studies have explored the antitumor effects of imidazole derivatives, including this specific compound.

Case Study: Antiproliferative Effects

A study focused on the synthesis and evaluation of related imidazole derivatives found that certain compounds exhibited significant antiproliferative activity against cancer cell lines. For example, a related derivative showed a selective index indicating a higher tolerance in normal cells compared to tumor cells, suggesting potential for therapeutic application.

Key Findings:

- Induction of apoptosis was observed in HeLa cells treated with related imidazole compounds.

- The expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) decreased over time, indicating a mechanism for the observed antitumor effects .

Table 2: Apoptosis Induction Data

This data suggests that this compound and its derivatives may serve as promising candidates for cancer therapy due to their ability to induce apoptosis selectively in cancer cells.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Apoptosis Pathway : The modulation of Bax and Bcl-2 proteins indicates that it may trigger intrinsic apoptotic pathways.

- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic pathways are common mechanisms through which imidazole derivatives exert their antimicrobial effects.

Eigenschaften

IUPAC Name |

2-(2-phenylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(12(15)16)14-8-7-13-11(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCIZZBJPBAXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.